Liriodenine

描述

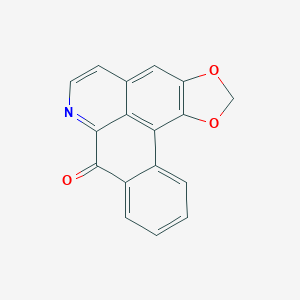

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMCCPUVOAUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197165 | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-75-2 | |

| Record name | Liriodenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRIODENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Liriodenine: A Comprehensive Technical Guide to its Natural Sources and Plant Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, a prominent member of the aporphine class of alkaloids, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This oxoaporphine alkaloid, first isolated from the heartwood of the yellow poplar, Liriodendron tulipifera, is distributed across a range of plant families and has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction from plant matrices, and an exploration of its molecular signaling pathways, particularly in the context of its apoptotic effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound is predominantly found in woody plant species, with significant concentrations reported in the Annonaceae (custard apple family) and Magnoliaceae (magnolia family) families. It has also been identified in other families, including Menispermaceae and Papaveraceae. The concentration of this compound can vary considerably depending on the plant species, the specific plant part, and even the developmental stage of the plant. Roots and bark often contain the highest concentrations of this alkaloid.

Quantitative Distribution of this compound in Various Plant Species

The following table summarizes the reported concentrations of this compound in different plant parts from various species, providing a comparative overview for researchers seeking potent natural sources.

| Plant Species | Family | Plant Part | This compound Concentration (µg/g of dry weight) | Reference |

| Annona lutescens | Annonaceae | Roots | 540.86 - 1239.90 | [1] |

| Annona lutescens | Annonaceae | Stems | 199.22 - 637.29 | [1] |

| Annona diversifolia | Annonaceae | 1-cm Radicles | ~125.51 | [2] |

| Annona diversifolia | Annonaceae | 5-cm Radicles & Seedling Roots | ~849.04 | [2] |

| Annona diversifolia | Annonaceae | Endosperm | 0.6 - 36.6 | [2] |

| Annona diversifolia | Annonaceae | Hypocotyls & Seedling Stems | 7.1 - 181.9 | [2] |

| Mitrephora longifolia | Annonaceae | Bark | High | [3] |

| Michelia champaca | Magnoliaceae | Bark | High | [3] |

Plant Extraction Methodologies

The extraction of this compound from plant material is a critical step in its isolation and purification for research and drug development purposes. The choice of extraction method can significantly impact the yield and purity of the final product. Commonly employed techniques include acid-base extraction, solvent extraction (including Soxhlet and maceration), and more modern approaches such as ultrasound-assisted extraction (UAE).

Acid-Base Extraction

Acid-base extraction is a highly effective method for selectively isolating alkaloids like this compound from a complex mixture of plant metabolites. This technique leverages the basic nature of alkaloids, which allows them to be protonated in an acidic solution and deprotonated in a basic solution, thereby altering their solubility in aqueous and organic solvents.

-

Sample Preparation: Air-dry the plant material (e.g., roots, bark) at room temperature or in a forced-air oven at a low temperature (around 40°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Alkalinization: Moisten the powdered plant material (e.g., 100 g) with a saturated solution of sodium carbonate (Na₂CO₃) until a paste-like consistency is achieved. This step converts the alkaloid salts present in the plant into their free base form. Allow the mixture to dry completely at room temperature.

-

Organic Solvent Extraction: The dried, alkalinized plant material is then extracted with a non-polar organic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) using a Soxhlet apparatus or by maceration with continuous stirring for several hours. This step dissolves the free base alkaloids along with other lipophilic compounds.

-

Acidic Extraction: The organic extract is filtered and then partitioned with an aqueous acid solution (e.g., 1 M hydrochloric acid, HCl). The this compound free base will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. This step is typically performed in a separatory funnel, and the process is repeated several times to ensure complete extraction of the alkaloid into the aqueous phase.

-

Purification: The acidic aqueous layers are combined and washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

-

Basification and Re-extraction: The acidic aqueous solution containing the this compound salt is then made alkaline (pH 9-10) by the dropwise addition of a base, such as concentrated ammonium hydroxide (NH₄OH) or sodium carbonate solution. This deprotonates the this compound, causing it to precipitate out of the aqueous solution. The free base is then re-extracted back into an organic solvent (e.g., CHCl₃ or CH₂Cl₂).

-

Final Isolation: The organic solvent is washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and then evaporated under reduced pressure to yield the crude this compound extract. Further purification can be achieved using techniques like column chromatography or recrystallization.

Caption: Workflow for Acid-Base Extraction of this compound.

Solvent Extraction

Solvent extraction is a more general method that can be used to obtain a crude extract containing this compound. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Soxhlet extraction is a continuous extraction method that is efficient for extracting compounds from solid materials.

-

Sample Preparation: Dry the leaves of Annona muricata and grind them into a coarse powder.

-

Extraction: Place a known amount of the powdered leaves (e.g., 50 g) into a thimble made of porous paper. The thimble is then placed into the main chamber of the Soxhlet extractor.

-

Solvent: Fill the distillation flask with a suitable solvent, such as methanol or ethanol.

-

Operation: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in a condenser. The condensed solvent drips into the thimble containing the plant material. The solvent fills the thimble and extracts the this compound. Once the thimble is full, the extract is siphoned back into the distillation flask. This cycle is repeated for several hours (e.g., 6-8 hours) to ensure exhaustive extraction.

-

Isolation: After the extraction is complete, the solvent is evaporated from the distillation flask to yield the crude extract containing this compound.

UAE is a modern and efficient extraction technique that utilizes ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter extraction times compared to conventional methods.

-

Sample Preparation: Prepare the dried and powdered plant material as described for other methods.

-

Extraction: Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a flask.

-

Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. The ultrasonic frequency (e.g., 20-40 kHz) and power are applied for a specific duration (e.g., 30-60 minutes). The temperature of the extraction medium should be controlled to prevent degradation of the target compound.

-

Isolation: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of this compound in plant extracts.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detector set at a wavelength of approximately 254 nm, where this compound exhibits strong absorbance.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways of this compound-Induced Apoptosis

A significant body of research has focused on the anticancer properties of this compound, particularly its ability to induce apoptosis (programmed cell death) in various cancer cell lines. The primary mechanism of action involves the activation of the intrinsic or mitochondrial signaling pathway of apoptosis.

The Mitochondrial Pathway of Apoptosis

This pathway is initiated by intracellular stress signals, leading to changes in the inner mitochondrial membrane that result in the release of pro-apoptotic factors into the cytoplasm. This compound has been shown to modulate several key proteins involved in this pathway.

-

p53: this compound can upregulate the expression of the tumor suppressor protein p53.[4][5] Activated p53 can then transcriptionally activate pro-apoptotic genes.

-

Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It typically leads to the upregulation of Bax and downregulation of Bcl-2, which increases mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Events: The increased MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis Execution: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: this compound's role in the mitochondrial apoptosis pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a comprehensive overview of its primary plant sources, highlighting the rich concentrations available in the Annonaceae and Magnoliaceae families. The detailed experimental protocols for acid-base, Soxhlet, and ultrasound-assisted extraction offer practical guidance for researchers aiming to isolate this valuable alkaloid. Furthermore, the elucidation of its pro-apoptotic signaling pathway through the mitochondrial cascade provides a clear molecular basis for its anticancer effects. As research into natural product-based drug discovery continues to expand, a thorough understanding of the sourcing, extraction, and mechanisms of action of compounds like this compound will be instrumental in the development of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 4. This compound induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effects of this compound on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Liriodenine: A Technical Guide

Introduction

Liriodenine is a naturally occurring oxoaporphine alkaloid found in various plant species, particularly from the Annonaceae and Magnoliaceae families. It is characterized by a rigid, planar pentacyclic ring system. This unique structure is believed to be responsible for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anticancer, antimicrobial, antiplatelet, and cardiovascular effects. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This process is characterized by morphological changes such as cell membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest at different phases in various cancer cell lines. For instance, it can induce G1/S phase arrest in human colon cancer cells and G2/M phase arrest in human lung cancer cells. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway for this compound-Induced G1/S Arrest

Caption: this compound-induced G1/S cell cycle arrest.

Topoisomerase II Inhibition

This compound acts as a catalytic inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By intercalating into DNA, this compound stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks and subsequent cell death.

Experimental Workflow for Topoisomerase II Inhibition Assay

Caption: Workflow for assessing topoisomerase II inhibition.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB | Oral Epidermoid Carcinoma | 3.6 | |

| A-549 | Lung Carcinoma | 2.6 | |

| HCT-8 | Ileocecal Adenocarcinoma | 2.5 | |

| P-388 | Murine Leukemia | 2.1 | |

| L-1210 | Murine Leukemia | 8.5 | |

| CAOV-3 | Ovarian Cancer | 37.3 (24h) | |

| Hep G2 | Hepatoma | Not specified | |

| SK-Hep-1 | Hepatoma | Not specified |

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Candida albicans | Fungus | Not specified | |

| Cryptococcus neoformans | Fungus | Not specified | |

| Staphylococcus aureus | Bacterium | Not specified | |

| Bacillus subtilis | Bacterium | Not specified | |

| Escherichia coli | Bacterium | Not specified | |

| Pseudomonas aeruginosa | Bacterium | Not specified |

Cardiovascular Effects

This compound has demonstrated notable effects on the cardiovascular system, including antiarrhythmic and cardioprotective activities.

Antiarrhythmic Effects

In vivo studies have shown that this compound can suppress ischemia-reperfusion-induced arrhythmias. This effect is attributed to the inhibition of Na+ and Ito channels.

Cardioprotective Effects

This compound has been shown to reduce the extent of cardiovascular injuries under ischemia-reperfusion conditions by preserving endothelial nitric oxide synthase (eNOS) and nitric oxide (NO) production. At a dose of 10-6 g/kg, this compound was found to diminish left ventricular end-systolic elastance (Ees) and effective arterial elastance (Ea).

Antiplatelet Activity

This compound has been reported to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Topoisomerase II Decatenation Assay

-

Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), purified human topoisomerase II, and reaction buffer.

-

This compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

This compound is a promising natural alkaloid with a diverse pharmacological profile. Its potent anticancer activity, mediated through multiple mechanisms, makes it a strong candidate for further investigation in oncology drug development. Additionally, its antimicrobial, cardiovascular, and antiplatelet effects warrant further exploration for potential therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to advance the study of this remarkable compound.

Liriodenine: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aporphine alkaloid liriodenine, focusing on its role as a potent inhibitor of human topoisomerase II. This document synthesizes key findings on its mechanism of action, cytotoxic effects, and the molecular pathways it modulates. Detailed experimental protocols for assays relevant to its study are also provided, alongside quantitative data and visual representations of its cellular impact.

Core Concepts: this compound as a Topoisomerase II Poison

This compound exerts its anticancer effects primarily by targeting topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. Unlike catalytic inhibitors that block the enzyme's overall function, this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA.[1][2] This genomic damage triggers downstream cellular processes, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. The planar structure of this compound is thought to be a key feature for its DNA intercalating and topoisomerase II inhibitory activities.[3]

Quantitative Data: Cytotoxicity and Inhibitory Concentrations

The efficacy of this compound has been quantified across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| P-388 | Leukemia | 9.60 | Not Specified | |

| KB | Nasopharyngeal Carcinoma | 11.02 | Not Specified | |

| HT-29 | Colorectal Carcinoma | 10.62 | Not Specified | |

| MCF-7 | Breast Adenocarcinoma | 9.20 | Not Specified | |

| A549 | Lung Carcinoma | 8.07 | Not Specified | |

| ASK | Not Specified | Not Specified | Not Specified | |

| Hek-293 | Embryonic Kidney | Not Specified | Not Specified | |

| CAOV-3 | Ovarian Adenocarcinoma | 37.3 | 24 hours | |

| CAOV-3 | Ovarian Adenocarcinoma | 26.3 | 48 hours | |

| CAOV-3 | Ovarian Adenocarcinoma | 23.1 | 72 hours |

Mechanism of Action: Signaling Pathways

This compound's induction of DNA damage initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.

Apoptotic Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins.[4] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3.[4]

This compound-induced apoptotic pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in human lung adenocarcinoma cells. This is associated with a reduction in the expression of cyclin D1 and an accumulation of cyclin B1. The enzymatic activity of the cyclin B1/cyclin-dependent kinase 1 (CDK1) complex is also reduced in this compound-treated cells.

This compound-induced G2/M cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase II inhibitor. These protocols are synthesized from standard methods and findings reported in the literature.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this process by this compound is observed as a decrease in the amount of decatenated DNA.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:

-

2 µL of 10x topoisomerase II reaction buffer

-

200 ng of kDNA

-

Variable concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of purified human topoisomerase IIα to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 5 µL of stop solution/loading dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands.

-

Quantify the band intensities to determine the extent of inhibition.

In Vivo Complex of Enzyme (ICE) Assay

This assay is used to detect the formation of covalent topoisomerase II-DNA complexes (cleavage complexes) in cells treated with a topoisomerase II poison like this compound.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Proteinase K

-

Ethanol (70% and 100%)

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Antibody against topoisomerase IIα

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture cells to approximately 80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells directly on the plate with lysis buffer and scrape the lysate.

-

Shear the DNA by passing the lysate through a 21-gauge needle.

-

Add CsCl to the lysate to a final density of 1.5 g/mL.

-

Layer the lysate onto a CsCl step gradient (e.g., 1.8 g/mL and 1.37 g/mL steps) in an ultracentrifuge tube.

-

Perform ultracentrifugation (e.g., at 100,000 x g for 24 hours at 20°C).

-

Fractionate the gradient and measure the refractive index of each fraction to determine the density. DNA-protein complexes will be in the denser fractions.

-

Pool the DNA-containing fractions and dialyze against TE buffer.

-

Treat with Proteinase K to digest proteins.

-

Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

-

Denature the DNA and apply it to a nitrocellulose membrane using a slot-blot apparatus.

-

Perform immunoblotting using a primary antibody against topoisomerase IIα and a chemiluminescent detection system to visualize the amount of topoisomerase II covalently bound to the DNA.

Structure-Activity Relationship

The planar aromatic structure of aporphine alkaloids is a critical determinant of their topoisomerase II inhibitory activity. Molecular modeling studies have suggested that this planarity facilitates DNA intercalation, which is a key step in the inhibition of topoisomerase II.[3] Modifications to the aporphine scaffold that disrupt this planarity have been shown to reduce or abolish topoisomerase II inhibition.[3]

Selectivity for Topoisomerase II

While this compound is well-established as a topoisomerase II inhibitor, detailed quantitative comparisons of its inhibitory activity against topoisomerase I versus topoisomerase II are not extensively reported in the currently reviewed literature. Further investigation is required to fully elucidate its selectivity profile.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent. Its mechanism of action as a topoisomerase II poison, leading to DNA damage, apoptosis, and cell cycle arrest, provides a solid foundation for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Future studies should focus on elucidating its selectivity for topoisomerase isoforms and on preclinical and clinical evaluations to translate these findings into therapeutic applications.

References

Liriodenine: A Comprehensive Technical Guide on its Central Nervous System Effects for Researchers and Drug Development Professionals

An In-depth Exploration of the Neuropharmacological Profile of a Promising Aporphine Alkaloid

Abstract

Liriodenine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanisms of action, quantitative pharmacological parameters, and potential therapeutic applications. This document synthesizes current knowledge, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate further research and development.

Introduction

This compound is an oxoaporphine alkaloid first isolated from the heartwood of the tulip tree, Liriodendron tulipifera. Its rigid, planar structure is believed to be a key determinant of its biological activity. While extensively studied for its anti-cancer and anti-microbial properties, its effects on the central nervous system are an emerging area of research with significant therapeutic potential. This guide will delve into the known neuropharmacological effects of this compound, including its sedative properties, its influence on dopaminergic pathways, and its interactions with key CNS receptors.

Effects on Neurotransmitter Systems

Dopaminergic System

This compound has been shown to modulate the dopaminergic system, a key pathway in the regulation of mood, motivation, and motor control.

2.1.1. Inhibition of Dopamine Biosynthesis

Table 1: Quantitative Data on the Effects of this compound and Related Compounds on the Dopaminergic System

| Compound | Target/System | Effect | Quantitative Value | Cell/Animal Model |

| This compound | Dopamine Biosynthesis | Partial Reduction | Not Reported | PC12 Cells |

| Bulbocapnine | Dopamine Biosynthesis | Inhibition | IC50: 26.7 µM | PC12 Cells |

GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

2.2.1. GABA-A Receptor Antagonism

This compound has been identified as a non-competitive antagonist of the GABA-A receptor. In studies on insect neurons, it was shown to inhibit GABA-induced currents with an IC50 value of approximately 1 µM[1]. This antagonism is thought to contribute to its neuroexcitatory effects observed in invertebrates. While direct binding affinity (Ki) or IC50 values for specific mammalian GABA-A receptor subtypes are not yet available, this finding suggests a potential mechanism for some of its CNS effects.

Table 2: Quantitative Data on the Effects of this compound on the GABAergic System

| Compound | Target/System | Effect | Quantitative Value | Model System |

| This compound | GABA-A Receptor | Antagonism (inhibition of GABA-induced currents) | IC50: ~1 µM | Insect Neurons (Periplaneta americana)[1] |

Sedative Effects

This compound has been reported to possess sedative properties, although detailed in vivo studies in mammalian models are limited in the publicly available literature. The sedative effects are likely mediated through its interactions with various CNS targets, potentially including the GABAergic system.

Anti-Neuroblastoma Activity

Recent studies have highlighted the potential of this compound as an anti-neuroblastoma agent. Neuroblastoma is a common pediatric cancer of the sympathetic nervous system.

4.1. Cytotoxicity in Neuroblastoma Cell Lines

This compound has demonstrated cytotoxic effects against various human neuroblastoma cell lines. For example, it significantly decreased the viability of N2A cells to 22% within 24 hours. A comprehensive summary of its cytotoxic activity against various cancer cell lines is presented below.

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| N2A | Neuroblastoma | Not explicitly an IC50, but reduced viability to 22% | 24 hours |

| SH-SY5Y | Neuroblastoma | Data not consistently reported as IC50 | - |

| IMR-32 | Neuroblastoma | Data not consistently reported as IC50 | - |

| SK-N-SH | Neuroblastoma | Data not consistently reported as IC50 | - |

| KB | Oral Epidermoid Carcinoma | 3.6 | Not Specified |

| A-549 | Lung Carcinoma | 2.6 | Not Specified |

| HCT-8 | Ileocecal Adenocarcinoma | 2.5 | Not Specified |

| P-388 | Murine Leukemia | 2.1 | Not Specified |

| L-1210 | Murine Leukemia | 8.5 | Not Specified |

Experimental Protocols

Determination of Tyrosine Hydroxylase (TH) Activity in PC12 Cells

This protocol is adapted from studies on related aporphine alkaloids and can be used to assess the effect of this compound on TH activity.

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a protease inhibitor cocktail.

-

TH Activity Assay: The lysate is incubated with L-tyrosine, the cofactor 6-MPH4, and catalase. The reaction is stopped, and the amount of L-DOPA produced is quantified by HPLC with electrochemical detection.

-

Data Analysis: TH activity is expressed as the amount of L-DOPA produced per milligram of protein per minute. The IC50 value for this compound can be calculated from the dose-response curve.

Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is based on the study that determined the IC50 of this compound on insect GABA receptors and can be adapted for mammalian neurons.

-

Neuron Isolation: Acutely isolated neurons (e.g., from cockroach thoracic ganglia or cultured mammalian neurons) are prepared.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The holding potential is typically set at -70 mV.

-

Drug Application: GABA is applied to the neuron to elicit an inward current. This compound is then co-applied with GABA at various concentrations.

-

Data Acquisition and Analysis: The inhibition of the GABA-induced current by this compound is measured. The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Neuroblastoma Cell Viability Assay (MTT Assay)

-

Cell Seeding: Neuroblastoma cells (e.g., SH-SY5Y, SK-N-SH, IMR-32) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Sedative Activity Assessment in Mice (Open Field Test)

-

Animals: Male ICR or C57BL/6 mice are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Open Field Arena: The open field apparatus is a square box with the floor divided into central and peripheral zones.

-

Behavioral Recording: 30 minutes after drug administration, each mouse is placed in the center of the arena, and its activity is recorded for a set period (e.g., 10-30 minutes) using a video tracking system.

-

Parameters Measured: Key parameters include total distance traveled, time spent in the center zone, and rearing frequency. A significant decrease in locomotor activity and an increase in time spent in the center (depending on the anxiolytic/sedative balance) can indicate a sedative effect.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways underlying this compound's CNS effects are still under investigation. However, based on its known interactions, several pathways can be implicated.

Caption: Proposed mechanisms of action of this compound on the central nervous system.

Caption: Workflow for assessing this compound's effect on tyrosine hydroxylase activity.

Discussion and Future Directions

This compound presents a fascinating profile of a natural compound with significant potential for CNS-targeted therapies. Its ability to modulate key neurotransmitter systems, coupled with its anti-cancer properties, particularly against neuroblastoma, makes it a compelling candidate for further investigation.

Key areas for future research include:

-

Elucidation of Mammalian CNS Receptor Binding: Determining the binding affinities (Ki) of this compound for a panel of mammalian CNS receptors, including subtypes of GABA-A and dopamine receptors, is crucial for a more precise understanding of its mechanism of action.

-

In Vivo Behavioral Studies: Comprehensive in vivo studies in rodent models are needed to characterize its sedative, anxiolytic, antipsychotic, and cognitive-enhancing potential.

-

Pharmacokinetic and Safety Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective compounds with improved pharmacological properties.

Conclusion

This technical guide has summarized the current state of knowledge regarding the effects of this compound on the central nervous system. The available data indicate that this compound is a neuroactive compound with multiple potential mechanisms of action, including modulation of the dopaminergic and GABAergic systems. Its demonstrated cytotoxicity against neuroblastoma cell lines further highlights its therapeutic potential. While significant research is still required to fully elucidate its pharmacological profile and therapeutic utility, this compound represents a promising natural product lead for the development of novel drugs targeting CNS disorders and neuroblastoma.

References

Liriodenine: An In-Depth Technical Guide on its Potential In Vivo Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriodenine, a naturally occurring aporphine alkaloid found in various plant species, has been the subject of extensive research, primarily for its potent anti-cancer activities. However, emerging, yet limited, evidence from in vitro studies suggests that this compound may also possess significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current, albeit indirect, understanding of this compound's anti-inflammatory potential. Due to a notable lack of direct in vivo studies on this compound's anti-inflammatory effects, this document will focus on established in vivo experimental models used to assess anti-inflammatory activity, alongside a review of the available in vitro data that points towards this compound's mechanism of action. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute future in vivo studies to fully elucidate the anti-inflammatory therapeutic potential of this compound.

Introduction to this compound and its Bioactivity

This compound is a yellow, crystalline alkaloid with a planar oxoaporphine structure. It has been isolated from a variety of plant families, including Magnoliaceae and Annonaceae.[1] The bulk of scientific literature on this compound details its cytotoxic effects against a range of cancer cell lines, with mechanisms of action including DNA intercalation and inhibition of topoisomerase II.[2][3] While its anti-cancer properties are well-documented, the investigation into its anti-inflammatory capabilities is still in its nascent stages.[4][5] This guide will synthesize the available information to provide a framework for future in vivo anti-inflammatory research on this compound.

Established In Vivo Models for Anti-Inflammatory Assessment

To date, specific in vivo studies evaluating the anti-inflammatory properties of this compound are not extensively reported in publicly available scientific literature. However, a number of well-established and validated animal models are routinely employed to screen and characterize the in vivo anti-inflammatory activity of novel compounds. The following sections detail the methodologies for these key experiments, which could be applied to investigate this compound.

Carrageenan-Induced Paw Edema

This is the most widely used primary test for screening anti-inflammatory drugs. The model is based on the principle that the subcutaneous injection of carrageenan into the paw of a rodent induces a reproducible inflammatory response characterized by edema (swelling).[6]

Experimental Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compound (this compound) at various doses is administered orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

After a specific period (e.g., 30-60 minutes), a 1% solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is then measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay.

Xylene-Induced Ear Edema

This model is used to assess acute topical anti-inflammatory activity. Xylene applied to the ear of a mouse induces irritation and subsequent edema.

Experimental Protocol:

-

Animal Model: Swiss albino mice are commonly used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound (this compound) is administered either topically to the ear or systemically (orally or intraperitoneally).

-

After a set time, xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

After a specific duration (e.g., 15-30 minutes), the animals are euthanized, and a circular section is removed from both ears and weighed.

-

-

Data Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition of edema is then calculated.

Acetic Acid-Induced Writhing Test

This model is sensitive for assessing peripherally acting analgesics, which often have anti-inflammatory properties. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) due to the release of inflammatory mediators.

Experimental Protocol:

-

Animal Model: Swiss albino mice are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound (this compound) is administered orally or intraperitoneally.

-

After a predetermined time (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally.

-

The number of writhes (stretching of the abdomen and extension of the hind limbs) is counted for a specific period (e.g., 20-30 minutes).

-

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.

In Vitro Anti-Inflammatory Evidence and Potential Mechanisms of Action

While direct in vivo data is lacking, some in vitro studies provide insights into the potential anti-inflammatory mechanisms of this compound. A review of its pharmacological activities indicates that this compound can influence the expression of inducible nitric oxide synthase (iNOS).[2] iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.

Inhibition of Nitric Oxide Production

Many anti-inflammatory compounds exert their effects by inhibiting the production of nitric oxide in inflammatory cells like macrophages.

Experimental Protocol (In Vitro):

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Procedure:

-

Cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage inhibition of NO production by this compound is calculated.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Inducer | This compound Concentration | % Inhibition of Inflammatory Mediator |

| Nitric Oxide Production | RAW 264.7 | LPS | (Data Not Available) | (Data Not Available) |

| Prostaglandin E2 Production | RAW 264.7 | LPS | (Data Not Available) | (Data Not Available) |

| TNF-α Production | RAW 264.7 | LPS | (Data Not Available) | (Data Not Available) |

| IL-6 Production | RAW 264.7 | LPS | (Data Not Available) | (Data Not Available) |

Note: This table is presented as a template for future studies, as specific quantitative data for this compound in these assays is not currently available in the reviewed literature.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known targets of other anti-inflammatory agents, this compound could potentially act on the following pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway that regulates the expression of many pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.

-

COX-2 (Cyclooxygenase-2) and Prostaglandin Synthesis: COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

Liriodenine: A Key Alkaloid in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid, is a prominent secondary metabolite in many plant species, particularly within the Annonaceae family.[1][2] This compound plays a crucial role in the plant's defense arsenal against a wide array of biotic threats, including fungal pathogens and insect herbivores.[1][3] Its biosynthesis is often induced during critical developmental stages, such as germination, and in response to environmental stressors, highlighting its significance for plant survival.[3][4] This technical guide provides a comprehensive overview of this compound's function in plant defense, presenting quantitative data on its bioactivity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The defensive efficacy of this compound has been quantified against various organisms. The following tables summarize the key findings from multiple studies, providing a comparative view of its antifungal and insecticidal activities.

Table 1: Antifungal Activity of this compound

| Fungal Species | Type of Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Aspergillus glaucus | Phytopathogen | - | [5] |

| Rhizopus stolonifer | Phytopathogen | - | [5] |

| Paracoccidioides brasiliensis (Pb18) | Human Pathogen | 31.2 | [5] |

| Paracoccidioides brasiliensis (Pb192) | Human Pathogen | 62.5 | [5] |

| Paracoccidioides brasiliensis (Pb531) | Human Pathogen | 250 | [5] |

| Histoplasma capsulatum | Human Pathogen | 1.95 | [5] |

| Candida spp. | Human Pathogen | 125 - 250 | [5] |

| Cryptococcus neoformans | Human Pathogen | 62.5 | [5] |

| Cryptococcus gattii | Human Pathogen | 62.5 | [5] |

| Cryptococcus neoformans complex | Human Pathogen | 3.9 - 62.5 | [6] |

| Cryptococcus gattii complex | Human Pathogen | 3.9 - 62.5 | [6] |

Table 2: Insecticidal Activity of this compound

| Insect Species | Target | Effect | Quantitative Data | Reference |

| Anopheles gambiae | Adult females | Mildly toxic | - | [7] |

| Drosophila melanogaster | Larval ventral nerve cord | Neuroexcitatory, GABA antagonist | Reverses 1 mM GABA inhibition at 20-30 µM | [7] |

| Periplaneta americana | Acutely isolated neurons | Inhibition of GABA-induced currents | IC50 ≈ 1 µM | [7] |

| Aedes aegypti | Adult females | Impaired behavior | 50 ng/mosquito caused little mortality but impaired flight | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments related to the study of this compound.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from plant tissues.

Materials:

-

Plant tissue (e.g., roots, leaves, stems)

-

Methanol (HPLC grade)

-

Chloroform

-

1 M Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Protocol:

-

Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.[9]

-

Acid-Base Extraction: a. Macerate the powdered plant material in methanol. b. Evaporate the methanol and resuspend the residue in 1 M HCl. c. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. d. Basify the aqueous phase to pH 9.5 with Na₂CO₃. e. Extract the alkaloids with chloroform. f. Dry the chloroform phase with anhydrous Na₂SO₄, filter, and evaporate to dryness.[9]

-

Quantification by HPLC: a. Dissolve the dried extract in methanol. b. Inject the sample into an HPLC system equipped with a C18 column. c. Use a mobile phase of methanol and water (e.g., 70:30 v/v) with a flow rate of 1 mL/min.[10] d. Detect this compound at 254 nm.[9] e. Quantify by comparing the peak area with a standard curve of pure this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

96-well microplates

-

Fungal inoculum

-

Spectrophotometer or microplate reader

Protocol:

-

Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution.[5]

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microplate to achieve a range of concentrations (e.g., 0.97 to 500 µg/mL).[5][6]

-

Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust the concentration to a standardized level (e.g., 1-5 × 10⁵ cells/mL).[6]

-

Inoculation: Add the fungal inoculum to each well of the microplate containing the this compound dilutions. Include positive (fungus in medium) and negative (medium only) controls.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[6]

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth, which can be assessed visually or by measuring absorbance with a microplate reader.[5]

Insecticidal Bioassay (Topical Application)

Objective: To assess the toxicity of this compound to insects.

Materials:

-

Pure this compound

-

Ethanol

-

Microsyringe

-

Test insects (e.g., Anopheles gambiae adults)

-

Observation cages

Protocol:

-

Solution Preparation: Dissolve this compound in ethanol to prepare solutions of varying concentrations.

-

Topical Application: Apply a small, precise volume (e.g., 0.1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect using a microsyringe.[7]

-

Control Group: Treat a control group of insects with ethanol only.

-

Observation: Place the treated insects in cages with access to food and water.

-

Mortality Assessment: Record mortality at regular intervals (e.g., every 24 hours) for a set period.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of this compound's role in plant defense.

Caption: Generalized plant defense signaling pathway leading to this compound synthesis.

Caption: Workflow for investigating this compound's bioactivity.

Caption: Proposed mechanism of this compound's insecticidal action on the GABA receptor.

Conclusion

This compound is a potent and versatile defense compound in plants, exhibiting significant antifungal and insecticidal properties. Its role is particularly evident during the vulnerable early stages of plant development and is amplified by environmental stressors. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into this promising natural product. Future investigations should focus on elucidating the specific signaling pathways that regulate this compound biosynthesis in response to various elicitors and on exploring its potential for agricultural and pharmaceutical applications. The development of this compound-based biopesticides could offer a more sustainable approach to crop protection.

References

- 1. PlumX [plu.mx]

- 2. researchgate.net [researchgate.net]

- 3. This compound, early antimicrobial defence in Annona diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Probable Role as an Osmolyte during Water Stress in Annona lutescens (Annonaceae) [mdpi.com]

- 5. Antifungal activity of this compound on agents of systemic mycoses, with emphasis on the genus Paracoccidioides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of this compound on clinical strains of Cryptococcus neoformans and Cryptococcus gattii species complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity and mode of action of the aporphine plant alkaloid this compound on the insect GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a natural plant alkaloid, as a tool to explore new targets for mosquitocidal activity [morressier.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound alkaloid in Annona diversifolia during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxic Effects of Liriodenine on Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the cytotoxic mechanisms of Liriodenine, an aporphine alkaloid, against various human cancer cell lines. It summarizes key quantitative data, details common experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the reported IC50 values.

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| CAOV-3 | Ovarian Cancer | 37.3 | 24 | [1][2] |

| MCF-7 | Breast Cancer | 33.31 | Not Specified | [3] |

| HEp-2 | Laryngocarcinoma | Not explicitly stated, but viability decreases with concentration | 24, 48, 72 | [4][5] |

| A549 | Lung Adenocarcinoma | Dose-dependent suppression | Not Specified | [6][7] |

| Hep G2 | Hepatoma | G1 arrest induced | Not Specified | [2][8] |

| SK-Hep-1 | Hepatoma | G1 arrest induced | Not Specified | [2][8] |

| SW480 | Colon Cancer | G1/S arrest induced | Not Specified | [2] |

Core Experimental Protocols

The following sections detail the standard methodologies used to evaluate the cytotoxic and mechanistic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and wells with medium only for background subtraction.[10] Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the mitochondrial enzymes in live cells to reduce the MTT to insoluble purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[10]

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentration of this compound for the specified time.[12]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization. Combine the cell populations and wash twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes.[12][13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) staining solution.[12][13][14]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[14]

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15]

Protocol:

-

Cell Harvesting: Collect approximately 3-6 x 10⁶ cells per sample. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[15]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16] Fix the cells for at least 30-60 minutes on ice or at 4°C.[15][17] (Note: Cells can be stored in ethanol at -20°C for several weeks).[15]

-

Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[15][16]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50µl of 100µg/ml solution) to degrade any RNA.[15][16][17]

-

PI Staining: Add 400-1000 µL of PI staining solution (e.g., 50 µg/mL PI in a sodium citrate buffer) to the cell pellet.[15][16]

-

Incubation: Incubate the cells for at least 5-10 minutes at room temperature or overnight at 4°C, protected from light.[15][16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use a dot plot of fluorescence area versus height or width to gate out doublets and clumps.[16]

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[18] It is employed to investigate this compound's effect on the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, Bcl-2, Bax, caspases, and cyclins.[1][4][19]

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA or NP40 buffer) containing protease and phosphatase inhibitors.[20] Scrape adherent cells and collect the lysate.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[21][20]

-

Sample Preparation: Mix the desired amount of protein (e.g., 10-50 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21][20]

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18][21]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system or X-ray film.[21]

Visualizations: Pathways and Workflows

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, often involving the p53 tumor suppressor and the intrinsic mitochondrial pathway.

Caption: this compound-induced p53-mediated mitochondrial apoptosis pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Caption: Workflow for apoptosis detection using Annexin V & PI staining.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

References

- 1. This compound, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti‐Cancer Effect of this compound on Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-cancer effect of this compound on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Annexin V Staining Protocol [bdbiosciences.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Anticancer effects of this compound on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. origene.com [origene.com]

- 22. addgene.org [addgene.org]

Liriodenine: A Potential Antiarrhythmic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant potential as an antiarrhythmic agent. This technical guide provides an in-depth overview of the electrophysiological properties of this compound, its mechanism of action, and the experimental evidence supporting its antiarrhythmic efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Electrophysiological Properties and Antiarrhythmic Effects

This compound exhibits a multi-ion channel blocking effect, contributing to its antiarrhythmic properties. Its primary actions include the inhibition of sodium (Na⁺) and various potassium (K⁺) channels, leading to a prolongation of the action potential duration (APD).

In Vivo and Ex Vivo Efficacy